N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
This compound contains several interesting functional groups, including a benzothiazole, an imidazole, and a carboxamide. These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole and imidazole rings in separate steps, followed by the introduction of the carboxamide group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The benzothiazole and imidazole rings are aromatic, meaning they are particularly stable. The carboxamide group can participate in hydrogen bonding, which could influence the compound’s physical properties and its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole, imidazole, and carboxamide groups. For example, the nitrogen atoms in the imidazole ring and the carboxamide group could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could increase its solubility in water, while the aromatic rings could increase its stability .Scientific Research Applications
Synthesis and Structural Analysis
- Efficient methods for synthesizing benzazoles, including benzothiazoles, have been developed, highlighting aquatic reactions and the potential for high yields in environmentally friendly conditions (Boeini & Hajibabaei Najafabadi, 2009).
- Novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized, showing broad-spectrum antimicrobial activity, which suggests their potential application in developing new antimicrobial agents (Padalkar et al., 2014).
- Microwave-mediated synthesis techniques have been employed to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility of these compounds for generating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh et al., 2016).
Photophysical and Biological Activities
- The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents highlights the potential of these compounds for treating infections, showing notable activity against various bacterial and fungal strains (Bikobo et al., 2017).
- Studies on the synthesis and photo-physical characteristics of ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives investigate the effects of solvent polarity on absorption-emission properties, indicating their utility in material science and sensor development (Padalkar et al., 2011).
Future Directions
Given the interesting structure of this compound, it could be worthwhile to investigate its synthesis, properties, and potential biological activity in more detail. This could involve experimental studies to determine its physical and chemical properties, as well as biological assays to investigate its activity against various targets .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
tuberculosis . The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the target organism or cells.
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit activity against various organisms, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
tuberculosis , suggesting that they may inhibit the growth or function of the bacteria.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS2/c1-12-17(18(25)23-19-21-14-9-5-6-10-16(14)26-19)27-20-22-15(11-24(12)20)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWGSIDPBOXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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